5-nitrobenzene-1,2,3-triol
Description
Historical Context of Aromatic Triols and Nitroaromatic Compounds
The study of aromatic compounds, a cornerstone of organic chemistry, has a rich history. The term "aromatic" was first applied in a chemical context in 1855 by August Wilhelm Hofmann to classify compounds containing a phenyl radical. rsc.org A monumental breakthrough came in 1865 when August Kekulé proposed the six-membered ring structure for benzene (B151609), which explained its unique stability and reactivity. rsc.orgbeilstein-journals.org This discovery opened the floodgates for understanding a vast class of related molecules.
Within this class, aromatic triols, such as pyrogallol (B1678534) (1,2,3-trihydroxybenzene) and phloroglucinol (B13840) (1,3,5-trihydroxybenzene), became important subjects of study. chemsrc.comnih.gov Simultaneously, the field of nitroaromatic compounds grew rapidly, driven by industrial applications. rsc.org Nitration, the process of introducing a nitro group (–NO₂) onto an aromatic ring, led to the synthesis of crucial materials, including dyes, polymers, pesticides, and explosives like 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid (2,4,6-trinitrophenol). rsc.orgcolab.wsguidechem.com The convergence of these two areas of study—aromatic triols and nitroaromatics—provides the foundation for understanding substituted benzenetriols like 5-nitrobenzene-1,2,3-triol.
Significance of Aromatic Ring Functionalization in Chemical Synthesis
The functionalization of aromatic rings is a fundamental strategy in chemical synthesis, allowing for the creation of a vast array of molecules with specific properties. nih.gov Attaching functional groups, such as hydroxyl (–OH) and nitro (–NO₂) groups, to a benzene ring profoundly alters its electronic properties and chemical reactivity. guidechem.comnih.gov
Overview of Research Trajectories for this compound
This compound, also known by its common name 5-nitropyrogallol, is a functionalized aromatic compound that has been a subject of specific synthetic and mechanistic studies. copernicus.org Its chemical structure, featuring three hydroxyl groups and a nitro group on a benzene ring, makes it a valuable, albeit specialized, intermediate in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 5-Nitropyrogallol, Mononitropyrogallol | |
| CAS Number | 14416-24-1 | copernicus.org |
| Molecular Formula | C₆H₅NO₅ | |
| Molecular Weight | 171.11 g/mol | copernicus.org |
| Melting Point | 205 °C | chemsrc.com |
| Topological Polar Surface Area | 107 Ų | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)N+[O-] | |
| InChIKey | BRDMJOGAJXYGDI-UHFFFAOYSA-N |
Detailed Research Findings
Research into this compound has primarily focused on its synthesis and subsequent use as a building block for more complex molecules.
Synthesis: The direct nitration of pyrogallol (1,2,3-trihydroxybenzene) is complicated by the high activation of the ring by three hydroxyl groups, which can lead to multiple nitration products and oxidation. To achieve regioselective synthesis of the 5-nitro derivative, researchers have employed protecting groups. A key method involves the mononitration of pyrogallol 1,3-dibenzenesulphonate. chemsrc.com In this process, two of the hydroxyl groups are protected as benzenesulphonate esters, deactivating the ring slightly and directing the incoming nitro group to the desired 5-position. chemsrc.com The protecting groups can then be removed to yield 5-nitropyrogallol. chemsrc.com Another documented synthesis involves heating a precursor, 3,4,5-trimethoxy-nitrobenzene, with pyridine (B92270) hydrochloride at high temperatures.
Table 2: Selected Synthesis Methods for this compound and its Precursors
| Starting Material | Reagents | Product | Key Finding | Source |
| Pyrogallol 1,3-dibenzenesulphonate | Nitric acid, Acetic acid | 5-Nitropyrogallol 1,3-dibenzenesulphonate | Use of protecting groups enables controlled mononitration at the 5-position. | chemsrc.com |
| 3,4,5-Trimethoxy-nitrobenzene | Pyridine hydrochloride | This compound | High-temperature reaction with pyridine hydrochloride cleaves the methyl ethers. | |
| Gallic acid trimethyl ether | Nitric acid | 5-Nitropyrogallol trimethyl ether | Direct substitution of a carboxyl group with a nitro group under nitrating conditions. |
Applications in Chemical Synthesis: The primary utility of 5-nitropyrogallol is as a synthetic intermediate. Research has shown its role in the preparation of derivatives of benzene-1,2,3,5-tetrol. kfupm.edu.sa This synthetic route involves the reduction of the nitro group on 5-nitropyrogallol (or its protected derivatives) to form the corresponding p-aminophenol. kfupm.edu.sa This amine is then oxidized, often using nitric acid, to produce a p-benzoquinone derivative, which can be subsequently reduced to yield the desired benzene-1,2,3,5-tetrol structure. kfupm.edu.sa This multi-step process highlights the compound's value in constructing highly functionalized aromatic systems.
Environmental and Mechanistic Studies: Beyond targeted synthesis, this compound has been identified as an intermediate in environmental chemistry. Studies on the degradation of pollutants, such as 4-nitrocatechol, by hydroxyl radicals have shown the formation of 5-nitropyrogallol. However, research also indicates that the compound is unstable under basic (pH 9) conditions, which is a relevant factor in understanding its environmental fate and persistence.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitrobenzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDMJOGAJXYGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Nitrobenzene 1,2,3 Triol and Its Precursors
Classical Nitration Pathways to Pyrogallol (B1678534) Derivatives
The most direct approach to synthesizing 5-nitrobenzene-1,2,3-triol is the electrophilic nitration of pyrogallol (1,2,3-trihydroxybenzene). The three hydroxyl groups strongly activate the aromatic ring, making it highly susceptible to electrophilic attack but also prone to oxidation and over-nitration.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. wikipedia.org The nitration of aromatic compounds typically proceeds via this mechanism. libretexts.org The process begins with the generation of a potent electrophile, the nitronium ion (NO₂⁺). In the classic mixed-acid method, this is achieved by reacting nitric acid (HNO₃) with a stronger acid, usually sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.comyoutube.com
The mechanism unfolds in two primary steps:
Attack of the Electrophile : The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. libretexts.orgmasterorganicchemistry.com
Deprotonation : A weak base, often water or the conjugate base of the acid catalyst (HSO₄⁻), abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the nitroaromatic product. masterorganicchemistry.comyoutube.com
In the case of pyrogallol, the three hydroxyl (-OH) groups are powerful activating and ortho, para-directing substituents. They significantly increase the electron density of the benzene (B151609) ring, facilitating the electrophilic attack. The substitution pattern is governed by the combined directing effects of these groups. The position C-5 is para to the hydroxyl group at C-2 and ortho to the hydroxyl groups at C-1 and C-3. This convergence of activating effects makes the C-4 and C-5 positions the most nucleophilic. Steric hindrance may influence the final substitution pattern, but the formation of this compound is electronically favored. For highly activated rings like phenols and their derivatives, nitration can sometimes be achieved with nitric acid alone, without the need for a strong acid catalyst. masterorganicchemistry.com
Achieving high regioselectivity and yield in the nitration of pyrogallol requires careful control over reaction conditions to favor the formation of the desired 5-nitro isomer while preventing unwanted side reactions. Key parameters for optimization include temperature, solvent, and the nature of the nitrating agent. frontiersin.orgfrontiersin.org
Due to the high reactivity of pyrogallol, which is prone to oxidation, milder reaction conditions are generally preferred. rsc.org Research on the nitration of other complex, electron-rich molecules has shown that the choice of solvent can be critical in directing the position of nitration. For instance, in the synthesis of nitro-tryptophan derivatives, switching the solvent from acetic anhydride (B1165640) to trifluoroacetic acid changed the major product from the 2-nitro to the 6-nitro isomer. nih.gov This highlights the potential to control the regioselectivity of pyrogallol nitration through solvent selection. Lowering the reaction temperature, for example to 0°C, is a common strategy to enhance selectivity and reduce the rate of side reactions. nih.gov
The table below summarizes hypothetical optimization strategies for the nitration of pyrogallol based on general principles for highly activated aromatic compounds.
| Parameter | Condition | Rationale | Potential Outcome |
|---|---|---|---|
| Temperature | Low (e.g., 0-5 °C) | Reduces reaction rate, minimizing oxidation and over-nitration. nih.gov | Higher selectivity for mono-nitration; improved yield of desired isomer. |
| Nitrating Agent | Dilute HNO₃ or milder agents (e.g., acetyl nitrate) | Reduces the oxidizing potential of the reaction medium. frontiersin.orgfrontiersin.org | Decreased formation of oxidative byproducts. |
| Solvent | Aprotic solvents (e.g., acetic anhydride, nitromethane) | Can influence the reactivity of the nitrating species and the regiochemical outcome. nih.gov | Enhanced regioselectivity for the 5-nitro isomer. |
| Stoichiometry | Slight excess or stoichiometric amount of nitrating agent | Limits the possibility of multiple nitration events. researchgate.net | Minimization of di- and tri-nitro pyrogallol formation. |
The primary challenges in the nitration of pyrogallol are the prevention of oxidation, which leads to the formation of colored, tarry byproducts, and over-nitration, which yields dinitro- and trinitropyrogallol. frontiersin.orgfrontiersin.orgrsc.org Traditional nitration using concentrated mixed acids can exacerbate these issues, often resulting in low yields and complex purification procedures. researchgate.net
Strategies to mitigate these side reactions include:
Protective Groups : A common strategy for controlling the reactivity of phenols is the temporary protection of the hydroxyl groups, for instance, by converting them to ethers or esters. The protected derivative can then be nitrated, followed by a deprotection step to regenerate the hydroxyl groups. This approach is exemplified by the nitration of 1,2,3-trimethoxybenzene. kfupm.edu.sa
Catalytic Systems : Modern catalytic methods can offer milder reaction conditions and improved selectivity, thereby reducing byproduct formation. scispace.com
Oxidative coupling is a significant side reaction where the electron-rich pyrogallol molecules can dimerize or polymerize, particularly under strong acidic conditions. smolecule.com Careful control of temperature and the concentration of the nitrating agent is crucial to suppress these pathways.
Alternative Synthetic Routes to this compound
Besides the direct nitration of pyrogallol, multi-step synthetic sequences starting from more stable or readily available precursors provide viable alternatives for the synthesis of this compound.
Multi-step synthesis allows for greater control over the introduction of functional groups, often leading to higher yields and purity of the final product. libretexts.orgmsuniv.ac.inlumenlearning.com A documented route to this compound involves the use of pyrogallol trimethyl ether (1,2,3-trimethoxybenzene) as the starting material. kfupm.edu.sa
This two-step synthesis proceeds as follows:
Nitration of 1,2,3-trimethoxybenzene : The ether-protected starting material is less susceptible to oxidation than pyrogallol. It can be nitrated under controlled conditions to yield 5-nitro-1,2,3-trimethoxybenzene.
Demethylation : The methoxy (B1213986) groups of the nitrated intermediate are subsequently cleaved to yield the final product, this compound. A common method for this demethylation is heating with pyridine (B92270) hydrochloride. kfupm.edu.sa
The table below outlines this specific multi-step synthesis.
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Nitration | 1,2,3-Trimethoxybenzene | HNO₃ supported on SiO₂ | 5-Nitro-1,2,3-trimethoxybenzene | kfupm.edu.sa |
| 2. Demethylation | 5-Nitro-1,2,3-trimethoxybenzene | Pyridine hydrochloride, 200 °C | This compound | kfupm.edu.sa |
This approach circumvents the issues of oxidation and poor selectivity associated with the direct nitration of pyrogallol itself.
Recent advancements in organic synthesis have led to the development of novel catalyst systems that promote aromatic nitration under milder and more environmentally benign conditions. frontiersin.orgsci-hub.se These methods often provide superior chemo- and regioselectivity compared to traditional protocols. frontiersin.org
Promising catalytic systems that could be applied to the synthesis of this compound or its precursors include:
Solid Acid Catalysts : Zeolites, such as Zeolite β, have been shown to be effective catalysts for the nitration of various aromatic compounds. scispace.com They can be used with a stoichiometric amount of nitric acid and acetic anhydride, offering high yields and excellent regioselectivity under mild conditions. scispace.comgoogle.com Their solid nature also facilitates easier separation from the reaction mixture.
Metal-Based Catalysts : A range of transition metal catalysts, including those based on copper, palladium, and ruthenium, have been developed for C-H nitration. sci-hub.se These systems often utilize alternative nitro sources, such as tert-butyl nitrite (B80452), and can direct nitration to specific positions through the use of directing groups.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and selectivity in nitration reactions. univpancasila.ac.id This non-traditional activation method has been shown to be effective for nitrating both activated and deactivated aromatic rings. frontiersin.org
While specific applications of these novel catalysts for the synthesis of this compound are not extensively documented, their success with other challenging substrates suggests they represent a promising avenue for future research and process development. scispace.comsci-hub.se
Industrial Scale Synthesis Considerations
Continuous flow chemistry has emerged as a safer, more efficient, and more cost-effective alternative to traditional batch processing for nitration reactions. laryee.com The use of microchannel or tubular reactors offers significant advantages, including superior heat transfer, precise temperature control, and a smaller reaction volume, which minimizes the risk of thermal runaways. laryee.combeilstein-journals.org
In a typical continuous flow setup for nitration, streams of the substrate (pyrogallol dissolved in a suitable solvent) and the nitrating agent (e.g., a mixture of nitric and sulfuric acid) are continuously fed into a reactor. The rapid and efficient mixing within the microchannels ensures a high rate of mass transfer, leading to faster reaction times and improved product selectivity. beilstein-journals.orgresearchgate.net For instance, the nitration of other aromatic compounds in continuous flow has demonstrated significantly higher yields and purity compared to batch methods. vapourtec.com While specific operational parameters for the continuous nitration of pyrogallol are not widely published, data from similar phenolic nitrations can provide a basis for process design.
Table 1: Comparison of Batch vs. Continuous Flow Nitration
| Feature | Batch Reactor | Continuous Flow Reactor |
| Safety | Higher risk of thermal runaway due to large reaction volume and poor heat transfer. | Lower risk due to small hold-up volume and high surface-area-to-volume ratio, enabling efficient heat dissipation. ewadirect.comlaryee.com |
| Efficiency | Slower reaction rates, often limited by heat removal and mass transfer. | Faster reaction rates due to enhanced mixing and heat transfer, leading to higher throughput. laryee.com |
| Product Quality | Potential for more side reactions and lower selectivity due to temperature gradients and longer reaction times. | Higher selectivity and product purity due to precise control over reaction parameters. laryee.com |
| Scalability | Scaling up can be complex and may require significant reactor redesign. | Easier to scale up by operating the system for longer durations or by parallelizing multiple reactors. researchgate.net |
The selection of the nitrating agent and reaction conditions is crucial. For highly activated substrates like pyrogallol, milder nitrating agents or dilute acids may be employed to control the reaction's regioselectivity and prevent over-nitration or oxidation. The precise control afforded by continuous flow systems allows for the fine-tuning of parameters such as temperature, pressure, and reactant stoichiometry to optimize the yield of this compound. vapourtec.com
The economic feasibility of producing this compound on an industrial scale is intrinsically linked to process efficiency. Key factors influencing economic viability include the cost of raw materials (primarily pyrogallol), energy consumption, waste generation, and throughput.
Continuous flow processes contribute significantly to economic viability by reducing operational costs. The enhanced efficiency of these systems leads to lower energy consumption per unit of product. Furthermore, the reduction in byproducts and improved yields minimize the costs associated with raw materials and waste treatment. laryee.comresearchgate.net For example, in the production of other nitroaromatics, continuous flow has been shown to reduce waste acid by up to 80% and save 60% in energy consumption. laryee.com
A techno-economic analysis of a related process, the production of aniline (B41778) from phenol (B47542), highlights the importance of factors such as fixed capital investment, operating costs, and market price of the final product. researchgate.netnih.gov While a direct techno-economic analysis for this compound is not publicly available, a similar framework can be applied. The profitability of the process would be sensitive to the price of pyrogallol and the market demand for this compound.
Table 2: Key Parameters for Economic Viability Analysis
| Parameter | Description | Impact on Economic Viability |
| Raw Material Cost | Cost of pyrogallol, nitric acid, and sulfuric acid. | A primary driver of production cost. Current time information in Bangalore, IN. |
| Capital Expenditure (CapEx) | Investment in reactors, pumps, and control systems. | Continuous flow systems may have a different CapEx profile compared to traditional batch plants. |
| Operating Expenditure (OpEx) | Costs associated with energy, labor, and maintenance. | Continuous flow can lead to lower OpEx due to higher efficiency and automation. laryee.com |
| Throughput & Yield | The amount of product produced over a period and the efficiency of the chemical conversion. | Directly impacts revenue and profitability. |
| Waste Treatment Costs | Cost of neutralizing and disposing of spent acid and other waste streams. | Reduced waste from continuous processes lowers these costs. researchgate.net |
Innovations in catalyst technology and the potential for recycling spent acids are also critical areas of research for improving the economic and environmental profile of nitration processes. google.com The development of heterogeneous catalysts, for instance, could simplify product separation and catalyst recovery, further enhancing process efficiency. acs.org
Chemical Reactivity and Transformation Studies of 5 Nitrobenzene 1,2,3 Triol
Reactions of the Nitro Functional Group
The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group and participation in nucleophilic aromatic substitution reactions.
The conversion of the nitro group of 5-nitrobenzene-1,2,3-triol to an amino group yields the corresponding 5-aminobenzene-1,2,3-triol. This transformation is a critical step in the synthesis of various derivatives and is typically achieved through catalytic hydrogenation or by using chemical reducing agents.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the formation of clean products. This process involves the use of a metal catalyst to facilitate the reaction of the nitro compound with hydrogen gas (H₂).
The mechanism of catalytic hydrogenation of a nitro group to an amine is a complex process that occurs on the surface of the catalyst. It is generally accepted to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. The precise pathway can be influenced by the choice of catalyst, solvent, and reaction conditions.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The selection of the catalyst and solvent system is crucial to achieve high yields and selectivity, especially in the presence of other functional groups like hydroxyls that could potentially undergo side reactions under harsh conditions.
Table 1: Illustrative Catalytic Hydrogenation Conditions for Nitroaromatic Compounds
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
| o-Nitrochlorobenzene | 5% Pd/C | Ethanol | 25 | 1 | >95 |
| Nitrobenzene (B124822) | Raney Nickel | Methanol | 50 | 10 | High |
| p-Nitrophenol | Pd/C | Water | Ambient | 1 | ~99 |
This table presents representative data for related compounds to illustrate typical reaction conditions.
A variety of chemical reducing agents can also be employed for the conversion of the nitro group to an amine. These methods are often preferred when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups or for practical considerations in a laboratory setting.
One of the most common methods involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). The mechanism involves the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source. Tin(II) chloride (SnCl₂) in concentrated HCl is a particularly effective reagent for this purpose. acsgcipr.orgcommonorganicchemistry.com
Another widely used reducing agent is sodium dithionite (B78146) (Na₂S₂O₄). organic-chemistry.org This reagent is particularly useful for the reduction of nitro groups in aqueous or mixed aqueous-organic solvent systems and often proceeds under mild conditions. organic-chemistry.orgasianpubs.org The reaction is believed to involve a series of single-electron transfers from the dithionite ion to the nitro compound.
Table 2: Representative Chemical Reduction Methods for Aromatic Nitro Compounds
| Substrate | Reagent | Solvent | Conditions | Yield (%) |
| 2-Nitrobenzamides | Sodium Dithionite | aq. DMF | Air | Good |
| Aromatic Nitro Compounds | SnCl₂·2H₂O | Ethanol | Reflux | High |
| p-Nitrobenzoylhydroxypropyl cellulose | Sodium Dithionite | DMF/Water | 45°C, pH 8-9 | 76 |
This table presents representative data for related compounds to illustrate typical reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. wikipedia.orgniscpr.res.in The nitro group is a powerful activating group for SNAr reactions, particularly when it is positioned ortho or para to the leaving group. niscpr.res.in
In the case of this compound, the nitro group itself could potentially act as a leaving group if a sufficiently strong nucleophile is used and the reaction conditions are favorable. However, the hydroxyl groups, being strong electron-donating groups by resonance, would tend to deactivate the ring towards nucleophilic attack. Their presence would increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by a nucleophile.
The mechanism of an SNAr reaction typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore the aromaticity of the ring. allbestessays.com The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction. While the nitro group can stabilize the negative charge of the intermediate through resonance, the electron-donating hydroxyl groups would have a destabilizing effect.
Table 3: Examples of Nucleophilic Aromatic Substitution on Activated Nitroarenes
| Substrate | Nucleophile | Leaving Group | Product |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Cl⁻ | 2,4-Dinitrophenylhydrazine |
| 2,4-Dinitrochlorobenzene | OH⁻ | Cl⁻ | 2,4-Dinitrophenol |
| 2,4-Dinitrophenyl acetate (B1210297) | Hydrazine | Acetate | 2,4-Dinitrophenylhydrazine |
This table presents representative data for related compounds to illustrate the principles of SNAr reactions.
Reduction to Amino Derivatives: Mechanistic and Methodological Aspects
Reactions of the Hydroxyl Functional Groups
The three hydroxyl groups of this compound are characteristic of phenols and can undergo reactions such as esterification and etherification. These reactions allow for the modification of the phenolic moieties to introduce new functional groups and alter the properties of the molecule.
Esterification of the hydroxyl groups can be achieved by reacting this compound with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. For instance, reaction with acetic anhydride (B1165640) would lead to the formation of the corresponding acetate esters. niscpr.res.inmdpi.com
Etherification involves the conversion of the hydroxyl groups into ether linkages. This is commonly carried out by reacting the phenoxide, formed by treating the phenol (B47542) with a base, with an alkylating agent such as an alkyl halide or a dialkyl sulfate (B86663). For example, methylation of the hydroxyl groups can be accomplished using dimethyl sulfate in the presence of a base. enovatia.comgoogle.com
The reactivity of the three hydroxyl groups in this compound may differ due to steric and electronic effects, potentially allowing for selective functionalization under controlled reaction conditions.
Table 4: Illustrative Esterification and Etherification Reactions of Phenolic Compounds
| Substrate | Reagent | Reaction Type | Product |
| 4-Nitrophenol | Acetic Anhydride | Esterification | 4-Nitrophenyl acetate |
| Catechol | Dimethyl Sulfate/NaOH | Etherification | Guaiacol (2-methoxyphenol) |
| Phenols | Acetic Anhydride | Esterification | Phenyl acetates |
This table presents representative data for related compounds to illustrate typical reaction conditions.
Oxidation Pathways: Formation of Quinone Derivatives
The oxidation of this compound is a prominent transformation, leading to the formation of quinone derivatives. While direct experimental studies on the oxidation of this compound are not extensively documented, the oxidation of the parent compound, pyrogallol (B1678534) (benzene-1,2,3-triol), and other substituted catechols and pyrogallols provides a strong basis for predicting its behavior.
The presence of three hydroxyl groups makes the aromatic ring highly susceptible to oxidation. The oxidation process is believed to proceed through the formation of a semiquinone radical intermediate. This radical can then undergo further oxidation to form a stable quinone structure. The reaction can be initiated by various oxidizing agents, including chemical oxidants and enzymatic systems.
Plausible Oxidation Product of this compound:
| Reactant | Oxidizing Agent | Plausible Product |
| This compound | Chemical (e.g., Fe³⁺, H₂O₂) or Enzymatic (e.g., peroxidase) | 5-Nitro-1,2-benzoquinone-3-ol |
Studies on the enzymatic oxidation of 5-methylpyrogallol have shown that peroxidase-catalyzed reactions can lead to dimerization and the formation of complex polycyclic products. researchgate.net This suggests that the oxidation of this compound could also yield a variety of products depending on the reaction conditions and the nature of the oxidizing agent. The initial oxidation product, a highly reactive ortho-quinone, can undergo subsequent reactions such as Michael additions with nucleophiles or dimerization. nih.gov
The electrochemical oxidation of pyrogallol red, a derivative of pyrogallol, has been shown to proceed via an irreversible process, indicating the formation of a phenoxy radical followed by a second charge transfer to generate an ortho-quinone derivative. nih.gov A similar mechanism can be postulated for this compound, where the electron-withdrawing nitro group would influence the oxidation potential and the stability of the resulting quinone.
Metal Complexation and Ligand Chemistry
The three vicinal hydroxyl groups and the nitro group of this compound make it a potentially effective chelating agent for various metal ions. The hydroxyl groups can deprotonate to form anionic oxygen donors, while the nitro group can also participate in coordination, although typically as a weaker donor.
While specific studies on the metal complexes of this compound are limited, research on related compounds provides valuable insights. For instance, transition metal complexes of Schiff bases derived from 5-nitrosalicylaldehyde have been synthesized and characterized. rasayanjournal.co.in In these complexes, the phenolic oxygen and the azomethine nitrogen are involved in coordination, while the nitro group, being a strong electron-withdrawing group, influences the electronic properties of the ligand and the resulting complex. rasayanjournal.co.in
It is anticipated that this compound would form stable complexes with a variety of metal ions, including but not limited to:
Transition Metals: Fe(III), Cu(II), Mn(II), Co(II), Ni(II)
Alkali and Alkaline Earth Metals: Na(I), K(I), Ca(II), Mg(II)
The coordination could involve two or all three of the hydroxyl groups, leading to the formation of five- or six-membered chelate rings, which enhances the stability of the complexes. The geometry and stoichiometry of the resulting metal complexes would depend on the nature of the metal ion, the reaction conditions (such as pH), and the molar ratio of the ligand to the metal.
Potential Coordination Modes of this compound with Metal Ions:
| Metal Ion (Mⁿ⁺) | Potential Ligating Atoms | Possible Complex Stoichiometry (M:L) |
| Fe³⁺ | O, O (from two adjacent hydroxyls) | 1:1, 1:2, 1:3 |
| Cu²⁺ | O, O (from two adjacent hydroxyls) | 1:1, 1:2 |
| Al³⁺ | O, O, O (from all three hydroxyls) | 1:1, 1:2 |
Cascade and Tandem Reactions Involving Multiple Functionalities
The presence of multiple reactive functional groups in this compound opens up the possibility for cascade or tandem reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity.
A plausible cascade reaction for this compound could involve an initial oxidation to the corresponding quinone, followed by an intramolecular cyclization or a subsequent intermolecular reaction. For instance, a tandem oxidation-coupling reaction could be envisioned. nih.govbeilstein-journals.org
Hypothetical Tandem Oxidation-Cyclization of this compound:
Oxidation: The 1,2,3-triol moiety is oxidized to an ortho-quinone.
Intramolecular Cyclization: The newly formed quinone could potentially undergo an intramolecular reaction, possibly involving the nitro group or another molecule of this compound, leading to more complex heterocyclic structures.
Photochemical and Radiochemical Transformations
The photochemical and radiochemical behavior of this compound is expected to be influenced by both the nitroaromatic and the polyphenol moieties.
Photochemical Transformations:
Nitrophenols are known to undergo photolysis upon exposure to UV radiation. rsc.org The photochemical degradation of nitrocatechols, which are structurally similar to this compound, has been studied in the context of atmospheric chemistry. uci.educopernicus.org These studies indicate that photolysis can be a significant degradation pathway. The process can involve the formation of phenoxyl radicals and subsequent reactions. The photolysis of nitrate (B79036) and nitrite (B80452) ions in aqueous solutions can also lead to the nitration of phenolic compounds, suggesting that under certain environmental conditions, further nitration of this compound could occur. nih.gov
Radiochemical Transformations:
The radiolysis of nitrobenzene in aqueous systems has been shown to produce nitrophenols through the reaction with hydroxyl radicals generated from the radiolysis of water. akjournals.com This suggests that under ionizing radiation, this compound could undergo further hydroxylation or degradation. Conversely, studies on phloroglucinol (B13840) (1,3,5-trihydroxybenzene), an isomer of the parent compound of this compound, have demonstrated its radioprotective effects by scavenging reactive oxygen species induced by gamma radiation. bohrium.com The presence of multiple hydroxyl groups in this compound suggests it may also exhibit radical scavenging properties under radiolytic conditions, although the influence of the nitro group on this activity requires further investigation. Radiolysis studies of other biological targets have also explored the reactions of radicals derived from peroxynitrite, which can lead to oxidation and nitration. nih.gov
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for 5-nitrobenzene-1,2,3-triol is not available in the reviewed literature. A theoretical analysis would predict a complex spectrum due to the asymmetrical substitution of the benzene (B151609) ring.
Detailed experimental ¹H NMR data, including chemical shifts and coupling constants for the aromatic protons and hydroxyl protons of this compound, are not available.
Specific experimental ¹³C NMR data, which would be crucial for confirming the carbon framework and the electronic effects of the nitro and hydroxyl substituents, could not be found.
Information regarding the application of 2D NMR techniques to establish the connectivity between protons and carbons in this compound is not present in the available literature.
Infrared (IR) and Raman Spectroscopy
While general vibrational frequencies for nitro and hydroxyl groups are well-established, specific experimental IR and Raman spectra for this compound are not available.
A detailed analysis of the specific vibrational modes of the nitro (symmetric and asymmetric stretching) and hydroxyl (stretching and bending) groups for this particular compound cannot be provided without experimental spectra.
A characterization of the intra- and intermolecular hydrogen bonding network in this compound, which would be evident from shifts in the hydroxyl stretching frequencies in its vibrational spectra, cannot be conducted due to the lack of experimental data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight of a compound and deducing its elemental composition and structure.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₆H₅NO₅, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure the mass of the molecular ion with a very low margin of error, typically in the parts-per-million (ppm) range. This high accuracy allows for the unambiguous confirmation of the elemental formula.
Table 1: Theoretical Elemental Composition Data for this compound
| Molecular Formula | C₆H₅NO₅ |
|---|---|
| Theoretical Monoisotopic Mass | 171.0168 u |
Note: The data in this table is theoretical and awaits experimental verification from HRMS studies.
Fragmentation Pattern Analysis for Structural Determination
In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound, characteristic fragmentation pathways would be expected upon ionization. Likely fragmentation would involve the loss of the nitro group (NO₂) or hydroxyl groups (OH), as well as cleavage of the benzene ring. Analysis of the mass-to-charge ratios (m/z) of these fragments would provide valuable structural information. However, specific experimental data detailing these fragmentation patterns for this compound is not currently available in the reviewed literature.
Table 2: Plausible Mass Spectrometry Fragments of this compound
| Plausible Fragment | Lost Moiety | Theoretical m/z |
|---|---|---|
| [M - NO₂]⁺ | NO₂ | 125.0239 |
| [M - OH]⁺ | OH | 154.0141 |
Note: This table represents predicted fragmentation based on general chemical principles. Experimental verification is required.
X-ray Crystallography of this compound and its Adducts
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on the molecular conformation and how the molecules pack together in the solid state.
Solid-State Molecular Conformation Analysis
A crystal structure of this compound would reveal the precise bond lengths, bond angles, and dihedral angles within the molecule. This would allow for a detailed analysis of the geometry of the benzene ring and the orientation of the nitro and hydroxyl substituents. Such data is fundamental to understanding the molecule's steric and electronic properties.
Intermolecular Interactions and Supramolecular Assembly
The arrangement of molecules in a crystal is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. Given the presence of three hydroxyl groups and a nitro group, extensive hydrogen bonding would be expected in the crystal structure of this compound. These interactions would play a crucial role in the formation of a stable, three-dimensional supramolecular assembly. An X-ray crystallographic study would elucidate the nature and geometry of these interactions, providing insight into the material's physical properties.
Despite the utility of this technique, no published crystal structures for this compound or its adducts were identified during the literature search.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Theoretical and Computational Investigations
Quantum Chemical Studies
Quantum chemical studies are instrumental in elucidating the fundamental electronic characteristics of a molecule. For 5-nitrobenzene-1,2,3-triol, these investigations would focus on how the interplay between the electron-donating hydroxyl (-OH) groups and the strongly electron-withdrawing nitro (-NO2) group dictates the molecule's electronic landscape and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations for this compound would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost.
These calculations would reveal key aspects of the molecule's electronic structure. The presence of three hydroxyl groups on the benzene (B151609) ring increases the electron density of the aromatic system through resonance and inductive effects. Conversely, the nitro group significantly withdraws electron density from the ring. This push-pull electronic arrangement leads to a highly polarized molecule. DFT calculations would quantify this charge distribution, likely showing a significant accumulation of negative charge on the oxygen atoms of the nitro group and the hydroxyl groups, while the nitrogen atom and the carbon atom attached to the nitro group would bear a partial positive charge.
The optimized geometry obtained from DFT calculations would likely show a planar benzene ring, with potential for some out-of-plane distortion of the nitro and hydroxyl groups due to steric hindrance and intramolecular hydrogen bonding. The bond lengths within the aromatic ring would be expected to deviate from those of benzene, reflecting the electronic influence of the substituents.
Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations
| Parameter | Predicted Value/Observation | Rationale |
|---|---|---|
| Dipole Moment | High | Significant charge separation due to electron-donating (-OH) and electron-withdrawing (-NO2) groups. |
| C-NO2 Bond Length | Shorter than a typical C-N single bond | Partial double bond character due to resonance with the aromatic ring. |
| Aromatic C-C Bonds | Distorted from ideal benzene bond lengths | Influence of substituents on the electronic distribution within the ring. |
| Intramolecular H-bonding | Possible between adjacent -OH groups and between an -OH and the -NO2 group | Proximity of the functional groups may lead to stabilizing intramolecular interactions. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrogallol (B1678534) ring and the oxygen atoms of the hydroxyl groups, reflecting the sites most susceptible to electrophilic attack. The LUMO, on the other hand, would be predominantly centered on the electron-deficient nitro group, indicating the most likely site for nucleophilic attack or electron acceptance.
The HOMO-LUMO energy gap is anticipated to be relatively small for this compound. The combination of strong electron-donating and electron-withdrawing groups on the same aromatic ring tends to lower the LUMO energy and raise the HOMO energy, thereby reducing the gap. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited electronically.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Value/Characteristic | Implication |
|---|---|---|
| HOMO Energy | Relatively High | Indicates good electron-donating ability. |
| LUMO Energy | Relatively Low | Indicates good electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Small | Suggests higher chemical reactivity and lower kinetic stability. |
| HOMO Distribution | Concentrated on the pyrogallol ring and -OH groups | Site of oxidation and electrophilic attack. |
| LUMO Distribution | Concentrated on the -NO2 group | Site of reduction and nucleophilic attack. |
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. The ESP map is typically colored to indicate different potential values, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).
For this compound, the ESP map would show intense red regions around the oxygen atoms of the nitro group and the hydroxyl groups, confirming these as the most electron-rich and nucleophilic sites. These areas would be susceptible to interactions with electrophiles and hydrogen bond donors. Conversely, a blue or greenish-blue region would be expected around the hydrogen atoms of the hydroxyl groups and in the vicinity of the nitro group on the aromatic ring, indicating electron-deficient areas that are prone to interaction with nucleophiles.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states and reactive intermediates that may be difficult to observe experimentally.
A likely synthetic route to this compound is the electrophilic nitration of pyrogallol. This reaction would involve the attack of a nitronium ion (NO2+) on the electron-rich pyrogallol ring. Computational methods can be used to model this reaction pathway.
Transition state analysis would involve locating the transition state structure for the addition of the nitronium ion to the benzene ring. The energy of this transition state, relative to the reactants, would provide the activation energy for the reaction. Due to the strong activating effect of the three hydroxyl groups, the activation energy for the nitration of pyrogallol is expected to be low. Computational analysis could also help predict the regioselectivity of the nitration, determining whether the nitro group would preferentially add at the 5-position as opposed to other available positions on the ring.
The structure of this compound suggests a rich redox chemistry. The pyrogallol moiety is known to be easily oxidized, while the nitroaromatic portion is susceptible to reduction.
Computational modeling can be used to investigate these redox processes. The reduction of the nitro group typically proceeds through a series of single-electron transfers, forming intermediates such as a nitro radical anion and a nitroso derivative, eventually leading to the corresponding amine. DFT calculations can be used to determine the reduction potentials for these steps and to characterize the electronic structure of the radical intermediates.
Similarly, the oxidation of the phenolic hydroxyl groups can be modeled. The calculations would likely show that the removal of a hydrogen atom from one of the hydroxyl groups leads to the formation of a phenoxy radical, which would be stabilized by resonance delocalization over the aromatic ring and the other hydroxyl groups. The calculated bond dissociation enthalpies (BDEs) for the O-H bonds can provide a quantitative measure of the antioxidant potential of the molecule.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of molecules in solution, providing insights into their dynamic movements, interactions with solvent molecules, and conformational stability. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology for such an investigation is well-established.
An MD simulation of this compound would typically be initiated by defining a simulation box containing one or more molecules of the compound and a large number of solvent molecules, such as water. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. For organic molecules like this compound, force fields such as AMBER or CHARMM would be appropriate. researchgate.net
The simulation would proceed by solving Newton's equations of motion for every atom in the system over a series of small time steps, typically on the order of femtoseconds. This process generates a trajectory that describes the position and velocity of each atom over time. Analysis of this trajectory can reveal key aspects of the solution-phase behavior of this compound:
Solvation Structure: Examination of the radial distribution functions between the solute's functional groups (hydroxyl and nitro groups) and solvent molecules would reveal the structure of the solvation shells. This would quantify the extent and geometry of hydrogen bonding between the triol and nitro moieties with the surrounding solvent.
Hydrogen Bonding Dynamics: The simulation can track the formation and breaking of hydrogen bonds, providing information on their average lifetime and stability. This is particularly relevant for this compound due to its three hydroxyl groups, which can act as both hydrogen bond donors and acceptors.
Conformational Analysis: The flexibility of the nitro group and the hydroxyl groups can be assessed by monitoring the dihedral angles. This would show the preferred orientation of these groups relative to the benzene ring in a solution environment and the energy barriers for their rotation.
Transport Properties: From longer simulations, properties such as the diffusion coefficient of the molecule in the chosen solvent could be calculated, offering insights into its mobility.
While detailed findings for this compound are not available, simulations on related nitroaromatic compounds have provided valuable information on how the nitro group influences the molecule's interaction with its environment. researchgate.net A similar study on this compound would be crucial for understanding its behavior in biological or environmental systems.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can then be validated against experimental measurements to confirm the molecular structure and understand its electronic properties. Density Functional Theory (DFT) is a widely used method for this purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical chemical shifts. researchgate.net These calculated values, which are absolute shieldings, are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
A comparison between predicted and experimental shifts allows for the unambiguous assignment of signals in the experimental spectrum. For this compound, calculations would help assign the two distinct aromatic proton signals and the carbon signals, which are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl groups.
Table 1: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ) for Aromatic Protons in this compound.
| Proton | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
| H-4 | Value | Value | Value |
| H-6 | Value | Value | Value |
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by performing a vibrational frequency analysis on the optimized geometry of the molecule. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov
For this compound, key vibrational modes would include the O-H stretching of the hydroxyl groups, the symmetric and asymmetric N-O stretching of the nitro group, and various C-H and C=C vibrations of the benzene ring. researchgate.netresearchgate.net Comparing the calculated spectrum with an experimental one would aid in the assignment of all major absorption bands.
Table 2: Illustrative Comparison of Key Calculated and Experimental IR Frequencies (cm⁻¹) for this compound.
This table is a hypothetical representation to demonstrate the validation methodology. Specific data for this compound were not found in the surveyed literature.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | Value | Value | Value |
| NO₂ Asymmetric Stretch | Value | Value | Value |
| NO₂ Symmetric Stretch | Value | Value | Value |
| C=C Aromatic Stretch | Value | Value | Value |
The validation of predicted spectroscopic parameters with experimental data is a critical step in the characterization of a compound. For a molecule like this compound, this correlative approach would provide a high degree of confidence in its structural assignment and a deeper understanding of its electronic and vibrational characteristics.
Advanced Applications in Chemical Research and Material Science Excluding Clinical/biological
Precursor for High-Value Organic Compounds
The reactivity of both the aromatic ring and the nitro group makes 5-nitrobenzene-1,2,3-triol a valuable starting material for synthesizing more complex, high-value molecules.
One of the most fundamental and widely utilized transformations of this compound is the reduction of its nitro group to an amine, yielding 5-aminobenzene-1,2,3-triol. This transformation is a critical step in creating a trihydroxy-substituted aniline (B41778) derivative, which is a valuable intermediate in organic synthesis. The reduction can be achieved through various established methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a common and efficient method for this conversion. The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst.
Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Solvent | Temperature | Pressure |
| Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate (B1210297) | Room Temperature | 1 - 4 atm |
| Platinum(IV) oxide (PtO₂) | Acetic Acid, Ethanol | Room Temperature | 1 - 3 atm |
| Raney Nickel (Raney Ni) | Ethanol | Room Temperature - 50°C | 1 - 5 atm |
This table presents typical conditions for the reduction of nitroarenes; specific conditions for this compound may vary.
Alternatively, chemical reducing agents can be employed. These reactions are often performed in acidic media. For instance, metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for reducing aromatic nitro compounds.
The resulting 5-aminobenzene-1,2,3-triol is a highly functionalized molecule. The amino group can undergo a wide range of reactions, such as diazotization, acylation, and alkylation, to produce a diverse array of derivatives. The adjacent hydroxyl groups can also be selectively protected or functionalized, further expanding its synthetic utility. These derivatives are potential precursors for dyes, photographic materials, and other specialty chemicals. Research on the reduction of related nitrophenols, such as 2-nitrophloroglucinol, to the corresponding amines highlights the feasibility and importance of this synthetic route. chemicalbook.com
The product of the nitro reduction, 5-aminobenzene-1,2,3-triol, is an excellent candidate for the synthesis of heterocyclic compounds. The arrangement of an amino group and multiple hydroxyl groups on the benzene (B151609) ring allows for various cyclization reactions to form fused heterocyclic systems.
For example, ortho-aminophenols are well-known precursors for the synthesis of phenoxazines. While 5-aminobenzene-1,2,3-triol is a meta-aminophenol relative to the 1- and 3-hydroxyls, the presence of the 2-hydroxyl group ortho to the amine provides a reactive site for such cyclizations. Condensation reactions with α-dicarbonyl compounds or their equivalents could lead to the formation of highly substituted, electron-rich heterocyclic cores. The synthesis of various heterocyclic compounds often relies on the strategic use of multifunctional building blocks like aminophenols. orientjchem.orgfrontiersin.orgresearchgate.netnih.gov The specific reactivity of 5-aminobenzene-1,2,3-triol would allow for the creation of novel heterocyclic structures with potential applications in fields requiring specialized organic molecules.
Application in Analytical Chemistry Method Development
The distinct chemical properties of this compound make it relevant in the development of new analytical methods for the detection and quantification of nitroaromatic compounds.
In analytical techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to improve the detectability of analytes that lack a strong chromophore or fluorophore. This compound contains three hydroxyl groups that are suitable sites for derivatization.
By reacting these hydroxyl groups with a suitable labeling reagent, a tag can be introduced that enhances its response to UV-Visible or fluorescence detectors. Common derivatizing agents for hydroxyl groups include benzoyl chlorides and dansyl chloride. For example, reaction with p-nitrobenzoyl chloride would attach a strongly UV-absorbing moiety to the molecule, significantly lowering the limit of detection. nih.gov
Table 2: Potential Derivatization Reagents for Hydroxyl Groups in HPLC
| Reagent | Functional Group Targeted | Detection Method |
| Benzoyl Chloride | Hydroxyl | UV |
| p-Nitrobenzoyl Chloride | Hydroxyl | UV |
| 3,5-Dinitrobenzoyl Chloride | Hydroxyl | UV |
| Dansyl Chloride | Phenolic Hydroxyl | Fluorescence |
| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Hydroxyl | Fluorescence |
This table lists general derivatization reagents for hydroxyl-containing compounds, which could be applied to this compound for enhanced analytical detection. nih.govtcichemicals.com
The development of such strategies is crucial for monitoring trace levels of this and similar compounds in environmental or industrial process samples.
The analysis of nitroaromatic compounds is well-established, and these general methods can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary technique for the analysis of nitroaromatics. cdc.gov Due to the polar nature imparted by the three hydroxyl groups, reversed-phase HPLC would be the method of choice.
Column: A C18 or C8 stationary phase is typically used.
Mobile Phase: A gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile would be effective for elution.
Detection: The nitro group and the aromatic ring provide UV absorbance, typically in the range of 254-280 nm.
Gas Chromatography (GC) can also be used, particularly when coupled with a mass spectrometer (MS) for definitive identification. The high polarity and low volatility of this compound would likely necessitate derivatization prior to GC analysis to convert the polar hydroxyl groups into less polar ethers or esters, thereby improving chromatographic peak shape and thermal stability. An electron capture detector (ECD) could also be employed, as it is highly sensitive to electrophilic nitro groups. cdc.gov
These established methodologies for nitroaromatic compounds provide a solid foundation for developing specific and validated analytical methods for this compound. nih.gov
Role in Advanced Materials Chemistry
The polyfunctional nature of this compound makes it an intriguing monomer or additive in the field of materials chemistry. The pyrogallol (B1678534) moiety is known for its ability to undergo polymerization and to coordinate with metal ions.
The parent compound, pyrogallol, can undergo auto-oxidative polymerization to form poly(pyrogallol), a material with interesting properties and a nanofibrous structure. nih.gov The presence of a nitro group on the pyrogallol ring in this compound could significantly influence this polymerization process. The electron-withdrawing nature of the nitro group could alter the oxidation potential of the ring, affecting the rate and mechanism of polymerization. Furthermore, the nitro group could be retained in the final polymer, imparting new chemical properties, or it could be reduced to an amino group post-polymerization to allow for further functionalization of the material.
Additionally, this compound can be considered a potential monomer for step-growth polymerization. After reduction of the nitro group to an amine, the resulting 5-aminobenzene-1,2,3-triol possesses both nucleophilic (amine and hydroxyl) and phenolic groups. This trifunctional monomer could be used to create highly cross-linked polymers, such as polyamides or polyethers, with high thermal stability. The incorporation of nitro-containing aromatic monomers has been explored in Friedel-Crafts polycondensation reactions to produce high-molecular-weight linear polymers. nsf.gov The trihydroxy functionality of this compound offers a route to branched or hyperbranched polymer architectures. The hydroxyl groups also provide sites for chelation with metal ions, suggesting potential applications in the synthesis of coordination polymers or metal-organic frameworks (MOFs) with tailored electronic or catalytic properties.
Precursor for Polymer Monomers with Tunable Properties
The presence of multiple reactive functional groups—three hydroxyl (-OH) groups and one nitro (-NO2) group—makes this compound a promising candidate as a monomer or a precursor for monomers in polymer synthesis. These functional groups offer several avenues for polymerization and for tuning the properties of the resulting polymers.
The hydroxyl groups can readily undergo esterification or etherification reactions, allowing for the incorporation of the nitro-pyrogallol unit into polyester or polyether backbones. The reactivity of these hydroxyl groups can be controlled to produce linear, branched, or cross-linked polymers. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the benzene ring, which in turn affects the properties of the polymer.
The properties of polymers derived from monomers like this compound can be tuned in several ways:
Thermal Stability: The aromatic nature of the monomer unit contributes to the thermal stability of the polymer. The degree of cross-linking, achieved by utilizing the trifunctionality of the hydroxyl groups, can further enhance thermal resistance.
Redox Activity: The nitro group can be chemically reduced to an amino group (-NH2). This transformation not only changes the electronic properties of the monomer unit but also provides a new site for further polymerization or functionalization. This redox switchability can be exploited to create polymers with tunable electronic and optical properties.
Chelating Properties: The vicinal triol arrangement in this compound can act as a chelating site for metal ions. Incorporating this moiety into a polymer can lead to materials with applications in metal sequestration, catalysis, or as sensors.
Design of Redox-Active Materials
The electrochemical properties of this compound, stemming from the presence of both the reducible nitro group and the oxidizable pyrogallol moiety, make it a compelling building block for the design of redox-active materials. Such materials are crucial for applications in energy storage, catalysis, and sensing.
The nitro group on the aromatic ring is known to undergo reversible electrochemical reduction. The reduction potential of the nitro group is influenced by the electronic environment of the benzene ring. The presence of three electron-donating hydroxyl groups is expected to modify the reduction potential compared to unsubstituted nitrobenzene (B124822).
The pyrogallol part of the molecule is susceptible to oxidation. The electrochemical oxidation of pyrogallol itself is a complex process that can lead to the formation of quinone-type species. The interplay between the redox processes of the nitro group and the pyrogallol moiety can lead to materials with multiple accessible redox states.
The table below presents the one-electron reduction potentials for various para-substituted nitrobenzene derivatives, which can serve as a reference for estimating the redox behavior of this compound. The electron-donating or -withdrawing nature of the substituent significantly impacts the reduction potential.
| Substituent (para to -NO2) | One-Electron Reduction Potential (V vs. SCE) |
|---|---|
| -H | -1.15 |
| -CH3 | -1.21 |
| -OCH3 | -1.24 |
| -Cl | -1.08 |
| -CN | -0.91 |
Data sourced from research on para-substituted nitrobenzene derivatives. The values are indicative and the redox potential of this compound would be influenced by the three hydroxyl groups.
The hydroxyl groups in this compound are expected to act as electron-donating groups, which would likely make the reduction of the nitro group more difficult (i.e., a more negative reduction potential) compared to unsubstituted nitrobenzene. Conversely, these hydroxyl groups provide a site for oxidation, making the molecule bifunctional in its redox behavior. This dual redox activity is a desirable characteristic for designing high-performance energy storage materials.
Components in Supramolecular Chemistry
The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it an attractive component for supramolecular chemistry and crystal engineering. Supramolecular assemblies are highly ordered structures formed through the spontaneous association of molecules, and their properties are dictated by the nature and arrangement of the constituent molecules.
The three hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This multiplicity of hydrogen bonding sites allows for the formation of intricate and stable one-, two-, or three-dimensional supramolecular networks.
The specific geometry of the hydrogen bonding interactions will be influenced by the steric and electronic effects of the nitro group and the relative positions of the hydroxyl groups. The study of the crystal structure of related molecules, such as benzene-1,3,5-triol (phloroglucinol), reveals the formation of extensive three-dimensional hydrogen-bonding networks.
The potential modes of supramolecular assembly for this compound include:
Self-Assembly: Molecules of this compound can interact with each other to form well-defined aggregates, such as tapes, sheets, or porous frameworks.
Co-crystallization: It can be co-crystallized with other molecules (co-formers) that have complementary hydrogen bonding functionalities. This can be used to create new crystalline materials with tailored properties, such as modified solubility or stability.
Host-Guest Chemistry: The molecule could potentially form inclusion complexes where it acts as a host for smaller guest molecules within a cavity formed by its supramolecular assembly.
Environmental and Green Chemistry Perspectives
Green Synthesis of 5-Nitrobenzene-1,2,3-triol
The development of environmentally benign synthetic methods for producing nitroaromatic compounds is a significant goal in green chemistry. While specific research on the green synthesis of this compound is limited, general principles can be applied from studies on the nitration of other phenolic compounds. The traditional synthesis of nitroaromatics often involves harsh conditions, such as the use of concentrated sulfuric and nitric acids, which generate significant waste and pose safety hazards. researchgate.net Green approaches aim to mitigate these issues by focusing on atom economy, sustainable reagents, and advanced catalytic systems.
A plausible synthetic route to this compound is the direct nitration of pyrogallol (B1678534) (benzene-1,2,3-triol). archive.orgwikipedia.org Pyrogallol itself can be derived from the decarboxylation of gallic acid, a natural product found in tannins. britannica.com The hydroxyl groups of pyrogallol are strongly activating, making the aromatic ring susceptible to electrophilic substitution. stmarys-ca.edu
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In the context of synthesizing this compound, maximizing atom economy would involve designing a synthetic pathway that minimizes the formation of byproducts.
The direct nitration of pyrogallol can be represented by the following equation:
C₆H₃(OH)₃ + HNO₃ → C₆H₂(OH)₃NO₂ + H₂O
In an ideal scenario, all atoms of the reactants would be incorporated into the final product. However, traditional nitration methods using mixed acids (H₂SO₄/HNO₃) have poor atom economy due to the large excess of sulfuric acid used, which is not incorporated into the product and requires neutralization, leading to significant salt waste.
To improve atom economy, alternative synthetic strategies could be explored, as outlined in the table below.
| Synthetic Strategy | Potential for Atom Economy Improvement | Key Considerations |
| Direct Nitration with Alternative Nitrating Agents | High, if the agent can be used catalytically or recycled. | The development of solid acid catalysts or recyclable nitrating systems is crucial. |
| Catalytic Nitration | High, as catalysts are used in small amounts and can be recycled. | Catalyst stability and selectivity towards the desired isomer are important factors. |
| Solvent-Free Reactions | Moderate to High, by eliminating the need for solvents that contribute to waste. | Requires careful control of reaction temperature and mixing to ensure safety and efficiency. |
The choice of solvents and reagents plays a critical role in the environmental impact of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents and reagents.
For the synthesis of this compound, moving away from conventional solvents and nitrating agents is a key objective. Research into the nitration of other phenolic compounds has explored several greener alternatives. researchgate.netpaspk.orgppaspk.org
Sustainable Alternatives in Nitration:
Solvents: Supercritical fluids (like CO₂), ionic liquids, and water are being investigated as replacements for volatile organic compounds (VOCs) and strong acids. Acetic acid has been used as a solvent for the nitration of pyrogallol derivatives, which is a less hazardous alternative to sulfuric acid. archive.org
Reagents: Alternatives to nitric acid in combination with sulfuric acid include solid-supported nitrating agents, such as clay-supported metal nitrates or zeolites. researchgate.net These can offer improved selectivity and easier separation from the reaction mixture. The use of dinitrogen pentoxide (N₂O₅) in an inert solvent is another approach that can provide high yields under milder conditions.
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. For the production of this compound, the design of eco-friendly catalysts could significantly improve the sustainability of the process.
Types of Catalysts for Greener Nitration:
Solid Acid Catalysts: Materials like zeolites, sulfated zirconia, and supported heteropoly acids can replace liquid superacids like sulfuric acid. researchgate.net These solid catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste.
Phase-Transfer Catalysts: These catalysts can facilitate the reaction between reactants in different phases (e.g., an aqueous solution of a nitrate (B79036) salt and an organic solution of pyrogallol), potentially eliminating the need for harsh, homogeneous acid catalysts.
Biocatalysts: While not yet widely applied for nitration, the use of enzymes (nitroreductases in reverse, or other engineered enzymes) could offer a highly selective and environmentally benign route to nitroaromatic compounds in the future.
The table below summarizes potential catalytic systems for the green synthesis of this compound.
| Catalyst Type | Advantages | Challenges |
| Zeolites | High selectivity, reusability, non-corrosive. | Potential for pore blockage, may require specific pore sizes for bulky substrates. |
| Sulfated Zirconia | Strong acidity, high thermal stability. | Can be deactivated by water, preparation method can influence activity. |
| Supported Heteropoly Acids | High acidity, tunable properties. | Can leach from the support, may have limited stability under reaction conditions. |
Environmental Degradation Pathways of Nitroaromatic Compounds
Nitroaromatic compounds are a class of chemicals that can be persistent in the environment due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring resistant to oxidative degradation. mdpi.com However, various microorganisms have evolved pathways to degrade these compounds, often involving initial reduction of the nitro group.
There is currently limited direct evidence in the scientific literature identifying this compound as a specific intermediate in the degradation of more complex nitroaromatic compounds. However, based on established metabolic pathways for other nitroaromatics, its formation is plausible under certain conditions.
For example, the microbial degradation of some nitrophenols proceeds through hydroxylation of the aromatic ring. nih.gov It is conceivable that a dinitro- or trinitro-substituted aromatic compound could undergo a series of denitrification and hydroxylation steps, potentially leading to a transient intermediate like this compound before further breakdown. The degradation of 3-nitrophenol, for instance, has been shown to produce 1,2,4-trihydroxybenzene. nih.gov
The environmental transformation of nitroaromatic compounds can occur through both biotic (microbial) and abiotic processes. The primary mechanisms involve reduction of the nitro group and oxidation of the aromatic ring.
Biotic Degradation Pathways:
Microbial degradation can occur under both aerobic and anaerobic conditions.
Reductive Pathway: This is a common initial step, particularly under anaerobic conditions. mdpi.comnih.gov The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. This transformation is catalyzed by nitroreductase enzymes. omicsonline.org The resulting aminobenzene-1,2,3-triol would be more susceptible to oxidative ring cleavage.
Oxidative Pathway: Under aerobic conditions, some bacteria can initiate degradation by adding hydroxyl groups to the aromatic ring, often with the simultaneous removal of the nitro group as nitrite (B80452). researchgate.net For this compound, dioxygenase enzymes could potentially hydroxylate the ring further, leading to instability and subsequent ring cleavage.
The following table outlines the key steps in the potential microbial degradation of this compound.
| Degradation Pathway | Key Enzymes | Initial Products | Subsequent Fate |
| Nitroreduction | Nitroreductases | 5-Aminobenzene-1,2,3-triol | Aromatic ring cleavage |
| Oxidative Denitrification | Monooxygenases or Dioxygenases | Hydroxylated intermediates, Nitrite | Ring cleavage and entry into central metabolic pathways |
Abiotic Degradation:
Abiotic degradation of this compound in the environment is likely to be slow. Photolysis, the breakdown of compounds by light, could be a potential pathway, especially in sunlit surface waters. The presence of hydroxyl radicals and other reactive oxygen species in the environment could also contribute to its transformation over time.
Future Directions and Research Gaps
Exploration of Undiscovered Reactivity Profiles
The reactivity of 5-nitrobenzene-1,2,3-triol is largely dictated by the interplay between the three hydroxyl groups and the nitro group on the benzene (B151609) ring. While classical reactions such as the reduction of the nitro group to an amine are known for nitroaromatic compounds, a vast landscape of reactivity remains unexplored. Future research should focus on selectively exploiting these functional groups to build molecular complexity.
Key areas for investigation include:
Selective Functionalization: Developing methodologies for the selective etherification, esterification, or oxidation of the three hydroxyl groups. The electronic influence of the nitro group could allow for regioselective reactions that are not possible with unsubstituted pyrogallol (B1678534).
Metal-Catalyzed Cross-Coupling: Utilizing the hydroxyl groups (after conversion to triflates or other suitable leaving groups) or potentially C-H activation pathways to participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), thereby enabling the synthesis of complex derivatives.
Novel Nitro Group Transformations: Moving beyond simple reduction to explore reactions where the nitro group acts as a linchpin for cycloadditions or other transformations to build novel heterocyclic systems.
Table 1: Proposed Reactivity Exploration for this compound
| Reaction Type | Potential Reagents/Catalysts | Scientific Question/Goal |
|---|---|---|
| Regioselective O-Alkylation | Bulky alkyl halides, phase-transfer catalysts | Can the hydroxyl groups be selectively functionalized based on their steric and electronic environment? |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, various phosphine ligands, boronic acids | Can C-H bonds be activated for direct arylation, or can OH groups be converted to leaving groups for coupling? |
| Diels-Alder Cycloaddition | Electron-rich dienes (after nitro group reduction) | Can the aromatic ring be used as a dienophile or diene to construct polycyclic structures? |
| Oxidative Polymerization | Laccase or other oxidants | Can the polyphenol structure be used to form novel conductive or redox-active polymers? |
Development of Novel Asymmetric Synthetic Routes
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. hilarispublisher.com For this compound, the development of asymmetric synthetic routes could lead to derivatives with unique biological activities or chiroptical properties. As the parent molecule is achiral, asymmetry must be introduced in its derivatives.
Future research should pursue strategies such as:
Catalytic Desymmetrization: Employing chiral catalysts to selectively react with one of the two chemically equivalent hydroxyl groups (at positions 1 and 3), thereby creating a chiral center.
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the molecule to direct subsequent reactions to occur stereoselectively, with the auxiliary being removed in a later step.
Enzymatic Resolutions: Using enzymes that can selectively modify one enantiomer of a racemic derivative, allowing for the separation of stereoisomers.
The exploration of these novel synthetic routes is crucial for accessing untapped regions of chemical space and accelerating the discovery of new functional molecules. hilarispublisher.com
Table 2: Strategies for Asymmetric Synthesis of this compound Derivatives
| Strategy | Description | Potential Application of Chiral Product |
|---|---|---|
| Catalytic Desymmetrization | A chiral catalyst differentiates between the two enantiotopic hydroxyl groups during a reaction (e.g., acylation). | Pharmaceutical intermediates, chiral ligands. |
| Kinetic Resolution | A chiral reagent or catalyst reacts faster with one enantiomer of a racemic derivative, allowing for separation. | Enantiomerically pure building blocks. |
| Diastereoselective Synthesis | Introducing a new chiral center onto a derivative that already contains a chiral element, controlling the relative stereochemistry. | Complex natural product synthesis. |
Advanced Spectroscopic Characterization of Transient Species
The photophysical and photochemical properties of nitrophenolic compounds are of significant interest for environmental and materials science applications. mdpi.com Advanced spectroscopic techniques can provide unprecedented insight into the behavior of this compound upon photoexcitation, revealing the dynamics of transient species such as excited states and reaction intermediates.
Future studies should employ a suite of ultrafast spectroscopic methods:
Femtosecond Transient Absorption (fs-TA) Spectroscopy: To map the electronic dynamics following light absorption, identifying processes like internal conversion, intersystem crossing, and excited-state proton transfer (ESPT) between adjacent hydroxyl groups. mdpi.com
Femtosecond Stimulated Raman Spectroscopy (FSRS): To obtain structural information on short-lived excited states, tracking changes in vibrational modes that correspond to specific chemical bonds. mdpi.com This could reveal, for example, twisting of the nitro group or changes in the aromatic ring structure in the excited state. mdpi.com
Time-Resolved Infrared (TRIR) Spectroscopy: To probe vibrational changes in the hydroxyl and nitro groups, providing direct evidence of intramolecular hydrogen bonding dynamics and proton transfer events.
Table 3: Application of Advanced Spectroscopy to this compound
| Technique | Timescale | Information Gained |
|---|---|---|
| Femtosecond Transient Absorption (fs-TA) | Femtoseconds to Nanoseconds | Electronic state lifetimes, excited-state proton transfer rates, solvation dynamics. mdpi.com |
| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Femtoseconds to Picoseconds | Vibrational structure of excited states, conformational changes (e.g., nitro group twisting). mdpi.com |
| Time-Resolved Infrared (TRIR) Spectroscopy | Picoseconds to Microseconds | Changes in intramolecular hydrogen bonding, kinetics of proton movement. |
Multiscale Computational Modeling of Complex Systems
Computational modeling provides a powerful tool for understanding and predicting the behavior of molecules at various levels of complexity. molbnl.it A multiscale modeling approach can bridge the gap from quantum mechanical interactions to macroscopic properties, offering a comprehensive theoretical framework for studying this compound and its derivatives.
A hierarchical modeling strategy should be implemented:
Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to calculate electronic structure, reaction energy profiles, transition states, and spectroscopic properties (e.g., UV/Vis and Raman spectra). This can help elucidate reaction mechanisms and interpret experimental spectroscopic data. llnl.gov
Molecular Dynamics (MD): Employing classical force fields to simulate the dynamics of the molecule in different environments, such as in aqueous solution or interacting with a biological target like an enzyme. nih.govacs.org This can reveal information about solvation, conformational preferences, and binding interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate calculated molecular descriptors with experimental data (e.g., toxicity, reactivity). This approach has been successfully applied to other nitroaromatic compounds to predict their biological effects. nih.govnih.gov
Table 4: Multiscale Modeling Approach for this compound
| Modeling Scale | Methodology | Properties to Investigate |
|---|---|---|
| Quantum (Atomistic) | Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, electronic properties, simulated spectra. llnl.gov |
| Classical (Molecular) | Molecular Dynamics (MD) | Solvation structure, conformational dynamics, binding free energies to target proteins. nih.govacs.org |
| Statistical (System) | QSAR / Machine Learning | Prediction of toxicity, biological activity, and other macroscopic properties. nih.gov |
Integration with Flow Chemistry and Automation for Enhanced Synthesis
The synthesis of nitroaromatic compounds can involve hazardous reagents and highly exothermic reactions, making process safety and control paramount. ewadirect.com Flow chemistry, which involves performing reactions in continuous-flowing streams within small-volume reactors, offers significant advantages in safety, efficiency, and scalability over traditional batch methods. ewadirect.comnih.govnoelresearchgroup.com
Future research should focus on developing a fully integrated and automated flow synthesis platform for this compound and its derivatives.
Safer Nitration: The nitration of pyrogallol to produce this compound can be performed with superior temperature control and reduced reactor volume in a flow system, minimizing the risks of thermal runaway. ewadirect.com
Telescoped Reactions: A multi-step synthesis, such as nitration followed by reduction of the nitro group, can be "telescoped" into a single, continuous process without the need for isolating intermediates. nih.gov This improves efficiency and reduces waste.
Automated Optimization: Integrating automated platforms with real-time analytical tools (e.g., LC/MS) allows for high-throughput screening of reaction conditions (temperature, residence time, stoichiometry) to rapidly identify optimal synthetic protocols. soci.orgnih.gov This can accelerate the discovery of new derivatives for various applications.
Table 5: Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes and poor heat transfer. | Enhanced safety due to small reaction volumes and superior heat/mass transfer. ewadirect.com |
| Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters (residence time, temperature, pressure). soci.org |
| Scalability | Challenging and often requires re-optimization. | Easily scaled by running the process for a longer time ("scaling out"). ewadirect.com |
| Automation | Difficult to fully automate multi-step processes. | Well-suited for automation and integration with in-line analysis and purification. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-nitrobenzene-1,2,3-triol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nitration of a benzene-triol precursor. Electrophilic aromatic nitration (using HNO₃/H₂SO₄) under controlled temperatures (0–5°C) minimizes side reactions like oxidation of hydroxyl groups. Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures purity. Yield optimization requires monitoring reaction kinetics via TLC and adjusting stoichiometry of nitrating agents .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO identifies hydroxyl proton environments and nitro-group deshielding effects.
- IR : Confirms nitro (1520–1350 cm⁻¹) and hydroxyl (3400–3200 cm⁻¹) functional groups.
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves stereoelectronic effects of nitro and hydroxyl groups. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts .
Q. How should this compound be stored to maintain stability, and what degradation products are common?
- Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent nitro-group reduction and hydroxyl oxidation. Degradation via hydrolysis or photolysis produces nitroso derivatives and quinones, detectable via HPLC-MS with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (B3LYP/6-311++G(d,p)) calculates charge distribution, HOMO-LUMO gaps, and nitro-group electrophilicity. Solvent effects (e.g., DMSO) are modeled using PCM. Results predict regioselectivity in electrophilic substitutions (e.g., bromination) and hydrogen-bonding patterns influencing crystal packing .
Q. What experimental strategies resolve contradictions in reported spectral data or crystallographic parameters for this compound?
- Methodological Answer : Cross-validate using orthogonal methods:
- Compare experimental IR/Raman spectra with computed vibrational frequencies.
- Re-refine X-ray data with SHELXL, testing different disorder models.
- Reproduce synthesis under inert conditions to exclude oxygen-driven artifacts. Contradictions often arise from polymorphic variations or solvent inclusion in crystal lattices .
Q. What methodologies are suitable for evaluating the biological activity of this compound, particularly its antiproliferative effects?
- Methodological Answer :
- In vitro assays : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include ROS detection (DCFH-DA probe) to assess nitro-group-mediated oxidative stress.
- Structure-activity relationships (SAR) : Compare with analogs (e.g., chloro or methyl derivatives) to identify critical functional groups. Data analyzed via nonlinear regression (GraphPad Prism) .
Q. How can reaction mechanisms involving this compound’s nitro group be probed under reducing or acidic conditions?
- Methodological Answer :
- Reduction : Use Pd/C with H₂ or NaBH₄/CuCl₂ to produce amine derivatives; monitor intermediates via stopped-flow UV-Vis.
- Acid-catalyzed reactions : Employ deuterated solvents (D₂O/DCl) and track H/D exchange via ¹H NMR. Kinetic isotope effects reveal proton-transfer steps in nitration/denitration pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
